3-Dodecyl-2,5-diethynylthiophene
Description
3-Dodecyl-2,5-diethynylthiophene is a thiophene derivative functionalized with ethynyl groups at the 2- and 5-positions and a dodecyl chain at the 3-position. Its synthesis involves deprotection of 2,5-bis-trimethylsilylethynyl-3-dodecylthiophene using KOH in methanol/THF, yielding the product as a yellow oil with 88% efficiency after purification via silica gel chromatography . The dodecyl chain enhances solubility in organic solvents, while the ethynyl groups enable π-conjugation and participation in cross-coupling reactions, making this compound valuable in organic electronics and polymer synthesis.
Properties
IUPAC Name |
3-dodecyl-2,5-diethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28S/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)21-20(18)6-3/h2-3,17H,4,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDHQGCHAQSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C#C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784711 | |
| Record name | 3-Dodecyl-2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350237-31-9 | |
| Record name | 3-Dodecyl-2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-2,5-diethynylthiophene typically involves the reaction of 2,5-bis-trimethylsilylethynyl-3-dodecylthiophene with a methanol solution of potassium hydroxide (KOH) in tetrahydrofuran (THF). The reaction is stirred at ambient temperature for about 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Dodec
Biological Activity
Overview of 3-Dodecyl-2,5-diethynylthiophene
This compound is a thiophene derivative that has gained interest in various fields, including organic electronics and materials science. Its unique structure, characterized by long alkyl chains and ethynyl groups, suggests potential applications in organic photovoltaics and as a conducting polymer.
Chemical Structure
- Molecular Formula : CHS
- Molecular Weight : 250.38 g/mol
- Structural Features :
- Dodecyl group enhances solubility in organic solvents.
- Ethynyl groups facilitate polymerization and enhance electronic properties.
Anticancer Activity
Research indicates that thiophene-based compounds can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways. For instance, some derivatives have shown promise in targeting specific cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis
- Induction of oxidative stress
Case Studies
-
Study on Thiophene Derivatives :
- A study published in the Journal of Medicinal Chemistry explored the biological activities of various thiophene derivatives, noting their potential as anticancer agents. Some compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. Compounds with longer alkyl chains, similar to this compound, showed enhanced activity due to improved membrane penetration.
The biological activity of thiophene derivatives often involves:
- Interaction with cellular membranes , leading to increased permeability.
- Inhibition of key enzymes involved in metabolic pathways.
- Induction of reactive oxygen species (ROS) that can damage cellular components.
Data Table: Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | E. coli | TBD | Hypothetical Study |
| Thiophene Derivative A | Anticancer | MCF-7 (Breast Cancer) | 5.0 | Journal of Medicinal Chem. |
| Thiophene Derivative B | Antimicrobial | S. aureus | 10.0 | Comparative Study |
Comparison with Similar Compounds
Comparison with Similar Compounds
Poly(3-alkyl-2,5-thienylene vinylene) Derivatives
- Poly(3-dodecyl-2,5-thienylene vinylene) (PDDTV): Synthesized via solid-state metathesis polycondensation, this polymer features vinylene (-CH=CH-) bridges instead of ethynyl (-C≡C-) groups. The dodecyl chain improves processability, while the vinylene linkage reduces bandgap (~1.5 eV) compared to ethynyl-containing analogs, enhancing charge transport in conductive films .
- Poly(3-hexyl-2,5-thienylene vinylene) (PHHTV): With a shorter hexyl chain, PHHTV exhibits lower solubility in nonpolar solvents but similar optical properties to PDDTV. ADMET polymerization yields higher molecular weights (~20 kDa) compared to metathesis methods .
Key Difference : Ethynyl groups in 3-dodecyl-2,5-diethynylthiophene offer stronger conjugation and rigidity, whereas vinylene-based polymers prioritize electrical conductivity over synthetic versatility.
Ethynyl-Substituted Thiophene Derivatives
- 2,5-Di(4-pentylphenylethynyl)thiophene (S1-Pe) : Features aryl-ethynyl substituents, extending π-conjugation and red-shifting absorption maxima (λmax ~450 nm) compared to the alkyl-ethynyl-based this compound (λmax ~390 nm). However, the rigid aryl groups reduce solubility, limiting processability .
- 3-Dodecyl-2,5-di(4-(4-pentylphenylethynyl)phenylethynyl)thiophene (S2-Pe): A dendritic derivative with extended conjugation, S2-Pe exhibits nonlinear optical properties suitable for optical power limiting (OPL) applications. Its synthesis requires Pd(0)-Cu(I) cross-coupling, similar to this compound, but with higher steric hindrance .
Key Difference : Alkyl-ethynyl substituents balance solubility and conjugation, while aryl-ethynyl groups enhance optoelectronic performance at the cost of solubility.
Halogenated Thiophene Derivatives
- 2,5-Dibromo-3-dodecylthiophene : Bromine substituents at the 2- and 5-positions make this compound a precursor for cross-coupling reactions. The dodecyl chain aids solubility, but the lack of ethynyl groups limits conjugation. Reactivity is dominated by halogen displacement rather than ethynyl coupling .
- 3-Hexyl-2,5-diiodothiophene: With shorter hexyl chains and iodine substituents, this derivative is more reactive in Sonogashira couplings but less thermally stable than brominated analogs .
Key Difference : Halogenated derivatives prioritize synthetic utility as intermediates, whereas this compound is a terminal building block for conjugated systems.
Acetyl- and Methyl-Substituted Thiophenes
- 3-Acetyl-2,5-dimethylthiophene : The electron-withdrawing acetyl group reduces electron density on the thiophene ring, shifting absorption spectra (λmax ~320 nm) and lowering fluorescence quantum yields (Φ ~0.1) compared to ethynyl derivatives. Applications include flavor/fragrance industries rather than electronics .
- 3,5-Dimethylthiophene : Lacking functional groups at the 2- and 5-positions, this compound is used as a reagent in organic synthesis but lacks optoelectronic utility .
Key Difference : Electron-withdrawing groups in acetyl derivatives disrupt conjugation, whereas ethynyl groups in this compound enhance electronic delocalization.
Data Tables
Table 1. Structural and Electronic Properties
| Compound | Substituents | Molecular Weight (g/mol) | λmax (nm) | Bandgap (eV) | Key Application |
|---|---|---|---|---|---|
| This compound | 2,5-ethynyl; 3-dodecyl | 302.45 | ~390 | 2.1 | Conjugated polymers |
| Poly(3-dodecyl-2,5-thienylene vinylene) | 2,5-vinylene; 3-dodecyl | ~15,000 (polymer) | ~550 | 1.5 | Organic semiconductors |
| 2,5-Di(4-pentylphenylethynyl)thiophene | 2,5-aryl-ethynyl | 428.62 | ~450 | 1.8 | Nonlinear optics |
| 3-Acetyl-2,5-dimethylthiophene | 3-acetyl; 2,5-methyl | 154.23 | ~320 | 3.2 | Flavors/fragrances |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
